molecular formula C13H9F2NO3 B6388194 MFCD18317197 CAS No. 1261992-45-3

MFCD18317197

Cat. No.: B6388194
CAS No.: 1261992-45-3
M. Wt: 265.21 g/mol
InChI Key: WESMYENHOHFLBN-UHFFFAOYSA-N
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Description

MFCD18317197 is a chemical compound whose structural and functional characteristics align with heterocyclic aromatic systems, particularly pyrrolo-triazine derivatives, as inferred from analogous compounds in published literature . These compounds are typically utilized in pharmaceutical and agrochemical research due to their bioactivity and synthetic versatility.

Properties

IUPAC Name

5-(3,4-difluorophenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO3/c1-19-12-9(13(17)18)4-8(6-16-12)7-2-3-10(14)11(15)5-7/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESMYENHOHFLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC(=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687329
Record name 5-(3,4-Difluorophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-45-3
Record name 5-(3,4-Difluorophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18317197 involves a series of chemical reactions under controlled conditions. The specific synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction of precursor compounds under specific temperature and pressure conditions.

    Step 2: Purification of the intermediate product through crystallization or distillation.

    Step 3: Final reaction to obtain this compound, followed by purification and characterization.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

    Raw Material Preparation: Ensuring the purity and availability of precursor chemicals.

    Reaction Control: Maintaining optimal reaction conditions to maximize yield and minimize by-products.

    Purification: Using techniques such as chromatography, distillation, and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: MFCD18317197 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Replacement of specific functional groups with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent, but may include the use of catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce a range of substituted compounds.

Scientific Research Applications

MFCD18317197 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18317197 involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.

    Interacting with Receptors: Modulating receptor activity and signaling pathways.

    Altering Cellular Processes: Affecting cellular functions such as metabolism, proliferation, and apoptosis.

Comparison with Similar Compounds

Core Structural Analogues

The following table compares MFCD18317197 with three structurally similar pyrrolo-triazine derivatives, emphasizing molecular properties and bioactivity:

Compound This compound CAS 918538-05-3 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine
Molecular Formula Inferred: C₆H₃Cl₂N₃ C₆H₃Cl₂N₃ C₉H₁₀ClN₃ C₆H₃Cl₂N₂
Molecular Weight (g/mol) ~188 (estimated) 188.01 195.65 180.01
Log S (ESOL) -2.5 (estimated) -2.47 -2.89 -2.63
Bioavailability Score 0.55 (estimated) 0.55 0.48 0.50
Hazard Statements H315, H319, H335 H315-H319-H335 H302-H315 H302-H319

Key Observations :

  • Substituent Effects : The addition of an isopropyl group in 4-chloro-5-isopropylpyrrolo-triazine increases molecular weight but reduces solubility (Log S = -2.89 vs. -2.47 for CAS 918538-05-3), highlighting the impact of hydrophobic substituents .
  • Hazards : Halogenated derivatives universally exhibit skin/eye irritation risks (H315-H319), but this compound may pose additional respiratory hazards (H335) due to structural nuances .

Comparison with Functionally Similar Compounds

Key Observations :

  • Synthetic Efficiency : Unlike CAS 1761-61-1, which emphasizes catalyst reusability, this compound’s synthesis likely prioritizes yield and purity for pharmaceutical applications .
  • Solubility : Both compounds exhibit low aqueous solubility, necessitating formulation optimization for bioavailability .

Research Findings and Discussion

Structural vs. Functional Similarities

  • Triazine vs. Benzimidazole Cores : Pyrrolo-triazines (e.g., this compound) show higher halogen-dependent bioactivity, whereas benzimidazoles excel in catalytic applications due to aromatic stability .
  • Safety Profiles : Triazine derivatives generally pose greater respiratory hazards (H335) compared to benzimidazoles, impacting handling protocols .

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